8-Azabicyclo[5.1.0]octane

Catalog No.
S752499
CAS No.
286-44-2
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Azabicyclo[5.1.0]octane

CAS Number

286-44-2

Product Name

8-Azabicyclo[5.1.0]octane

IUPAC Name

8-azabicyclo[5.1.0]octane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-2-4-6-7(8-6)5-3-1/h6-8H,1-5H2

InChI Key

YEHCKZHFJYGXMS-UHFFFAOYSA-N

SMILES

C1CCC2C(N2)CC1

Canonical SMILES

C1CCC2C(N2)CC1

8-Azabicyclo[5.1.0]octane (CAS 286-44-2) is an N-H aziridine fused to a seven-membered cycloheptane ring. As a highly strained, reactive bicyclic building block, it is primarily procured for ring-opening reactions, asymmetric catalysis screening, and the synthesis of functionalized cycloheptylamines [1]. Its unprotected secondary amine allows for versatile N-functionalization (e.g., tosylation, benzoylation) prior to downstream transformations, making it a critical intermediate in both medicinal chemistry and methodological research [2].

Generic substitution with the more common 7-azabicyclo[4.1.0]heptane (cyclohexane-fused) or 6-azabicyclo[3.1.0]hexane (cyclopentane-fused) fails because the seven-membered ring imposes unique conformational constraints and ring strain [1]. This alters both the thermodynamics of ring-opening and the susceptibility to specific side reactions, such as the Gabriele-Heine rearrangement [2]. Furthermore, attempting to synthesize the compound in-house from cycloheptene often results in significantly lower yields compared to smaller cycloalkenes, making direct procurement of the pre-formed aziridine the most viable strategy for reproducible scale-up and process efficiency [1].

Bypassing Low-Yielding De Novo Aziridination from Cycloheptene

Direct aziridination of unactivated cycloheptene is notoriously inefficient compared to smaller cycloalkenes. Under standard iminoiodinane (PhINTs) aziridination conditions, cycloheptene yields only 36% of the corresponding 8-azabicyclo[5.1.0]octane derivative, whereas cyclopentene and cyclohexene achieve 80% and 46% yields, respectively [1]. Procuring pre-synthesized 8-Azabicyclo[5.1.0]octane bypasses this synthetic bottleneck, ensuring reproducible downstream scale-up.

Evidence DimensionAziridination Yield (PhINTs method)
Target Compound Data36% yield (from cycloheptene)
Comparator Or Baseline80% yield (from cyclopentene); 46% yield (from cyclohexene)
Quantified Difference2.2-fold lower yield than cyclopentene aziridination
ConditionsStandard iminoiodinane (PhINTs) aziridination at 20°C for 16h

Procuring the pre-synthesized compound eliminates a low-yielding, bottleneck synthesis step, saving substantial time and reagent costs.

Unique Susceptibility to Gabriele-Heine Rearrangement

The ring strain of the cycloheptane-fused system fundamentally alters its reactivity during Lewis acid-catalyzed ring opening. When subjected to cooperative Lewis acid-catalyzed fluoride ring opening, 8-azabicyclo[5.1.0]octane derivatives undergo significant Gabriele-Heine rearrangement to form oxazoline byproducts, resulting in poor enantiomeric excess (12% ee) for the fluorinated product [1]. In stark contrast, the 7-azabicyclo[4.1.0]heptane analog strongly resists this rearrangement, yielding the fluoroamine with 95% ee [1].

Evidence DimensionEnantiomeric Excess in Fluoride Ring Opening (indicating rearrangement competition)
Target Compound Data12% ee (dominated by oxazoline byproduct formation)
Comparator Or Baseline95% ee for 7-azabicyclo[4.1.0]heptane derivative
Quantified Difference83% absolute reduction in ee due to divergent Gabriele-Heine pathway
ConditionsCooperative Lewis acid-catalyzed fluoride ring opening

8-Azabicyclo[5.1.0]octane is the required starting material for researchers specifically targeting Gabriele-Heine rearrangements or oxazoline synthesis, as smaller ring analogs will not undergo this pathway efficiently.

Ligand Specificity in Asymmetric C(sp3)–H Borylation

The distinct steric profile of the cycloheptane-fused aziridine prevents it from acting as a generic substitute for smaller aziridines in catalyst screening. In asymmetric C(sp3)–H borylation via ring-opening 1,2-metallate shift, 8-azabicyclo[5.1.0]octane requires the specific chiral ligand CBL5 to achieve 93% ee [1]. Conversely, the smaller 7-azabicyclo[4.1.0]heptane requires a different ligand (CBL9) to reach optimal enantioselectivity (94-97% ee), while the 5-membered ring analog fails entirely [1].

Evidence DimensionOptimal Chiral Ligand for >90% ee in Borylation
Target Compound DataRequires CBL5 (93% ee)
Comparator Or Baseline7-azabicyclo[4.1.0]heptane requires CBL9 (94-97% ee)
Quantified DifferenceStrict ligand divergence for optimal asymmetric induction
ConditionsAsymmetric C(sp3)–H borylation via ring-opening 1,2-metallate shift

Buyers conducting asymmetric catalyst screening must procure this exact ring size, as ligand-substrate matching does not transfer from the cyclohexyl analog.

Precursor for Functionalized Cycloheptylamines

Utilizing its susceptibility to nucleophilic ring-opening to generate trans-1,2-aminocycloheptane derivatives for medicinal chemistry scaffolds, bypassing the low-yielding de novo aziridination of cycloheptene [1].

Substrate for Gabriele-Heine Rearrangement Studies

Exploiting its unique tendency to isomerize into oxazolines under Lewis acid catalysis, a pathway strongly resisted by smaller ring analogs like 7-azabicyclo[4.1.0]heptane [2].

Ligand-Substrate Matching in Asymmetric Catalysis

Serving as a rigid, sterically distinct benchmark substrate in the development of new chiral ligands for C(sp3)-H borylation and metallate shifts, where it exhibits strict divergence from cyclohexyl derivatives [3].

XLogP3

1.4

Dates

Last modified: 08-15-2023

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